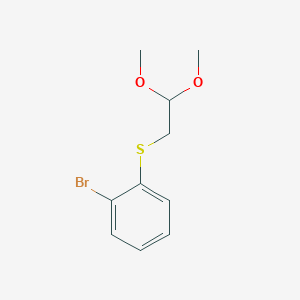
(2-Bromophenyl)(2,2-dimethoxyethyl)sulfane
Descripción general
Descripción
(2-Bromophenyl)(2,2-dimethoxyethyl)sulfane, also known as BDES, is a synthetic compound that belongs to the family of organosulfur compounds. It is widely used in scientific research applications due to its unique properties and mechanism of action.
Mecanismo De Acción
(2-Bromophenyl)(2,2-dimethoxyethyl)sulfane acts as a thiol-reactive agent that can modify the sulfhydryl groups of proteins. It can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. This mechanism of action makes this compound a useful tool for studying the role of sulfhydryl groups in protein function and for investigating the redox regulation of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can induce oxidative stress and activate various signaling pathways in cells. This compound has also been shown to inhibit the activity of various enzymes, including glutathione peroxidase and thioredoxin reductase. These effects make this compound a useful tool for studying the role of oxidative stress and redox signaling in cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Bromophenyl)(2,2-dimethoxyethyl)sulfane has several advantages as a chemical probe for scientific research. It is relatively stable and easy to handle, making it a convenient tool for investigating the role of sulfhydryl groups in protein function. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and its reactivity with sulfhydryl groups can be affected by the local environment and other factors.
Direcciones Futuras
There are several future directions for research involving (2-Bromophenyl)(2,2-dimethoxyethyl)sulfane. One area of interest is the development of new chemical probes that can selectively target specific cysteine residues in proteins. Another area of interest is the investigation of the role of oxidative stress and redox signaling in various disease states, including cancer and neurodegenerative disorders. Overall, this compound is a valuable tool for scientific research and has the potential to contribute to a better understanding of various biological processes.
Aplicaciones Científicas De Investigación
(2-Bromophenyl)(2,2-dimethoxyethyl)sulfane is widely used in scientific research as a chemical probe to study the mechanism of action of various biological processes. It has been used to investigate the role of sulfhydryl groups in protein function and to study the redox regulation of cellular processes. This compound has also been used to study the role of reactive oxygen species in cellular signaling and to investigate the mechanism of action of various drugs.
Propiedades
IUPAC Name |
1-bromo-2-(2,2-dimethoxyethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2S/c1-12-10(13-2)7-14-9-6-4-3-5-8(9)11/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHDQHQVVKNRBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CSC1=CC=CC=C1Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610502 | |
| Record name | 1-Bromo-2-[(2,2-dimethoxyethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
799766-06-6 | |
| Record name | 1-Bromo-2-[(2,2-dimethoxyethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium 1-{[(2,4-dichlorophenoxy)acetyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B1629275.png)
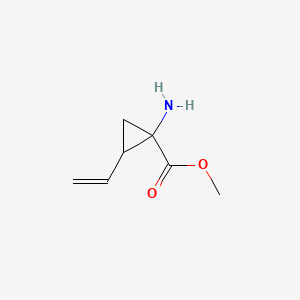

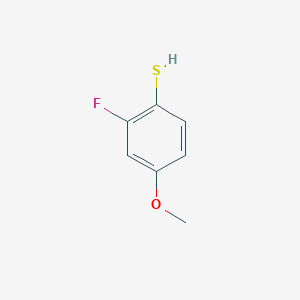
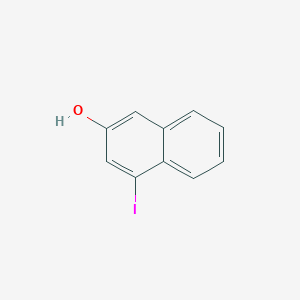

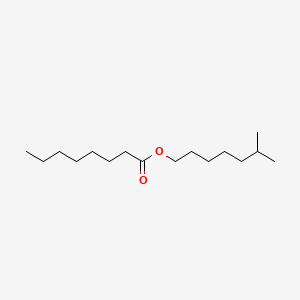
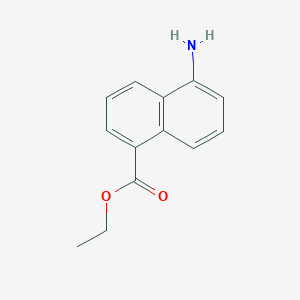
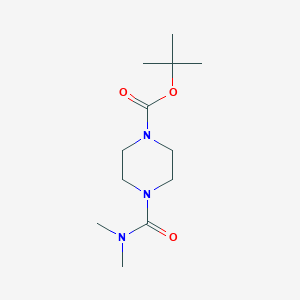
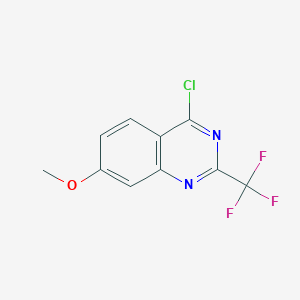


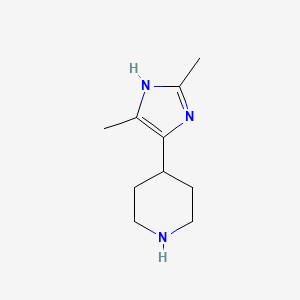
![1-[(Acetyloxy)methyl]-1H-indole-3-carboxylic acid](/img/structure/B1629295.png)